Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone
Description
The compound (2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone (CAS: 287930-75-0) is a chiral morpholinone derivative with the molecular formula C21H19F6NO3 and a molecular weight of 447.37 g/mol . It is primarily recognized as Aprepitant Impurity 39 or Fosaprepitant Impurity 3, serving as a critical reference standard in pharmaceutical quality control to ensure the purity of the neurokinin-1 (NK1) receptor antagonist drug Aprepitant . Key physicochemical properties include:
- Boiling Point: 457.4±45.0 °C
- Density: 1.4±0.1 g/cm³
- LogP: 4.80 (indicating high lipophilicity)
- Refractive Index: 1.523 .
The molecule features a morpholinone core substituted with a bis(trifluoromethyl)phenyl ethoxy group and a benzyl moiety. The stereochemistry at the 2- and 1-positions ((2R,1R)) is critical for its identification and differentiation from stereoisomers .
Properties
IUPAC Name |
4-benzyl-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F6NO3/c1-13(15-9-16(20(22,23)24)11-17(10-15)21(25,26)27)31-19-18(29)28(7-8-30-19)12-14-5-3-2-4-6-14/h2-6,9-11,13,19H,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPJNHLVRGUYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(=O)N(CCO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone involves several steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)phenyl ethanol with benzylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and advanced purification techniques. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Applications
-
Synthesis of Aprepitant :
- Role as an Intermediate : Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone serves as a crucial intermediate in the synthesis of aprepitant, a substance used to prevent nausea and vomiting caused by cancer chemotherapy .
- Chemical Reactions : The synthesis involves several key steps, including the condensation of this compound with other reagents under controlled conditions to yield aprepitant. Various methods have been documented for its synthesis, highlighting its versatility in pharmaceutical manufacturing .
- Tachykinin Receptor Antagonism :
Case Study 1: Aprepitant Synthesis
- Process Overview : The synthesis of aprepitant from this compound typically involves multiple reaction steps:
- Step 1 : Reaction with N-methylcarboxy-2-chloroacetamidrazone in the presence of diisopropylethylamine.
- Step 2 : Cyclization under reflux conditions to form the final product.
- Yield and Purity : Studies indicate that optimizing reaction conditions can significantly improve yield and purity, making this compound a reliable precursor in pharmaceutical applications .
Case Study 2: Pharmacological Testing
Mechanism of Action
The mechanism of action of Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The morpholinone ring plays a crucial role in binding to the target sites, leading to the desired biological effects .
Comparison with Similar Compounds
Stereoisomeric Analog: (2S)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone
Aprepitant (C23H21F7N4O3)
- Structural Difference : Aprepitant incorporates a 1,2,4-triazol-5(4H)-one ring and a 4-fluorophenyl group instead of the benzyl substituent .
- Functional Impact : The triazolone ring is essential for NK1 receptor antagonism, which the target compound lacks.
- LogP : Higher than 4.80 due to additional trifluoromethyl and fluorophenyl groups, enhancing blood-brain barrier penetration .
4-Benzylmorpholin-3-one (CAS: 61636-32-6)
- Molecular Formula: C11H13NO2.
- Simplified Structure : Lacks both the bis(trifluoromethyl)phenyl ethoxy group and chiral centers.
- Physicochemical Impact : Reduced lipophilicity (LogP ~1.5) and lower molecular weight (191.22 g/mol) result in poorer metabolic stability and bioavailability compared to the target compound .
(5S,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone
- Structural Variation : Replaces the benzyl group with a 4-fluorophenyl substituent.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Stereochemical Sensitivity: The (2R,1R) configuration of the target compound is critical for its role as a reference standard. Even minor stereochemical deviations, as seen in its (2S,1S)-isomer, necessitate stringent analytical controls to avoid misidentification .
Role of Trifluoromethyl Groups : The bis(trifluoromethyl)phenyl group enhances metabolic stability and lipophilicity, but the absence of the triazolone ring in the target compound eliminates NK1 receptor activity .
Analytical Challenges : High-performance liquid chromatography (HPLC) with chiral stationary phases is required to resolve the target compound from its stereoisomers, as highlighted in patent literature .
Biological Activity
Chemical Identity
The compound (S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-benzylmorpholin-3-one , commonly referred to as Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone , has the following chemical properties:
- Molecular Formula : C21H19F6NO3
- Molecular Weight : 447.37 g/mol
- CAS Number : 327623-36-9
This compound is notable for its potential biological activities, particularly in agricultural and pharmaceutical applications.
1. Antifungal Properties
Research indicates that derivatives of bis(trifluoromethyl)phenyl compounds exhibit significant antifungal activity. A study synthesized novel analogues of strobilurin, a class of fungicides, which demonstrated effectiveness against various fungal strains, including Erysiphe graminis and Sphaerotheca fuliginea. These compounds were found to outperform established fungicides like metominostrobin and azoxystrobin in laboratory settings .
The antifungal activity of these compounds is attributed to their ability to inhibit fungal respiration and disrupt cell membrane integrity. The trifluoromethyl groups enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets .
3. Therapeutic Potential
The morpholinone structure in this compound suggests potential therapeutic applications beyond antifungal use. Morpholinones have been investigated for their roles in various biological pathways, including anti-cancer and anti-inflammatory mechanisms. For instance, morpholinone derivatives have shown promise in inhibiting tumor growth through apoptosis induction in cancer cells .
Case Study: Synthesis and Evaluation of Fungicidal Activity
A study conducted in 2008 focused on synthesizing bis(trifluoromethyl)phenyl-based strobilurin analogues. The synthesized compounds were evaluated for their fungicidal activities against several pathogenic fungi. The results indicated that certain analogues had superior efficacy compared to traditional fungicides, with specific attention to their application in agricultural settings for crop protection .
Research Findings Table
| Compound Name | Activity Type | Target Organism | Efficacy Compared to Control |
|---|---|---|---|
| Strobilurin Analogue 1 | Antifungal | Erysiphe graminis | 20% more effective than metominostrobin |
| Strobilurin Analogue 2 | Antifungal | Sphaerotheca fuliginea | 15% more effective than azoxystrobin |
| Morpholinone Derivative | Anticancer | Various cancer cell lines | Induced apoptosis in 70% of tested cells |
4. Safety and Toxicology
While promising, the safety profile of bis(trifluoromethyl)phenyl compounds must be assessed. Preliminary toxicological studies suggest that while these compounds exhibit potent biological activity, they may also pose risks due to their fluorinated structure, which can lead to bioaccumulation and environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
